5-(3-Chlorophenyl)pyrimidin-2-ol

Medicinal Chemistry Drug Discovery Chemical Synthesis

Medicinal chemistry requires precise substitution patterns to achieve target binding selectivity. Generic pyrimidin-2-ols or chlorophenyl isomers fail to replicate specific kinase inhibition conformations. This compound provides: - Defined 3-chlorophenyl substitution at pyrimidine 5-position (XLogP3-AA=1.6; H-bond donor=1, acceptor=1) - Ideal scaffold for kinase inhibitor SAR campaigns and focused library diversification - Versatile intermediate for antimicrobial, antitubercular, or anti-inflammatory analog synthesis Available for immediate R&D supply with verified specifications.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 74963-17-0
Cat. No. B3056875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)pyrimidin-2-ol
CAS74963-17-0
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNC(=O)N=C2
InChIInChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
InChIKeyJBPDQKYWNBJROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Source 5-(3-Chlorophenyl)pyrimidin-2-ol


5-(3-Chlorophenyl)pyrimidin-2-ol (CAS 74963-17-0) is a hydroxypyrimidine derivative characterized by a 3-chlorophenyl substituent at the 5-position of the pyrimidine ring [1]. This compound serves as a foundational building block in organic synthesis, particularly for constructing more complex heterocyclic systems [1]. Its molecular structure, defined by an InChIKey of JBPDQKYWNBJROT-UHFFFAOYSA-N and a molecular weight of 206.63 g/mol, positions it within a class of molecules investigated for their potential pharmacological properties [1].

Kinase inhibitor synthesis intermediate
3-chlorophenyl substitution may support selective inhibitor libraries
Drug-like heterocycle building block
Moderate lipophilicity supports lead optimization workflows

Structural Uniqueness vs. Pyrimidin-2-ol Analogs


Substitution at the 5-position with an aryl group, such as a chlorophenyl, is a critical determinant of a pyrimidine's properties and potential biological interactions. The specific placement of the chlorine atom (3- vs. 4-position) can significantly alter the molecule's electronic distribution, lipophilicity (XLogP3-AA of 1.6), and capacity for hydrogen bonding (1 H-bond donor, 1 H-bond acceptor) [1]. In closely related studies on o-chlorophenyl substituted pyrimidines, modifications to the phenyl ring and pyrimidine core were shown to shift the mechanism of kinase inhibition, demonstrating that even small structural variations can lead to substantial differences in binding conformation and biological activity [2]. Therefore, simply substituting this compound with a generic 'pyrimidin-2-ol' or even a different chlorophenyl isomer could lead to divergent and unpredictable outcomes in both chemical reactions and biological assays [1][2].

5-(3-Chlorophenyl)pyrimidin-2-ol
Common Analogs
Lipophilicity context
Higher XLogP (1.6) influences cell permeability
Unsubstituted pyrimidin-2-ol has significantly lower lipophilicity
H-bond donor count
1 H-bond donor (hydroxyl group)
Amino analogs often have 2 H-bond donors, altering interaction profiles
Kinase interaction
Chlorine position may influence inhibitor binding conformation
Different isomers or substitution patterns can shift kinase inhibition mechanism

Key Selection Evidence for 5-(3-Chlorophenyl)pyrimidin-2-ol


Lipophilicity Differentiation from Unsubstituted Pyrimidinols

5-(3-Chlorophenyl)pyrimidin-2-ol possesses a unique set of computed physicochemical descriptors that differentiate it from other regioisomers and unsubstituted analogs. These properties are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior in early-stage drug discovery and for optimizing reaction conditions in synthetic chemistry [1].

Lipophilicity
Class-level inference
XLogP3-AA 1.6 vs -0.2 (unsubstituted); Δ = 1.8
Supports selection for cell permeability screening
Computed by XLogP3 3.0; may influence solubility and ADME parameters
Medicinal Chemistry Drug Discovery Chemical Synthesis

Hydrogen Bonding Profile vs. Amino Analogs

The hydrogen bonding capacity of 5-(3-Chlorophenyl)pyrimidin-2-ol is a key factor in its intermolecular interactions, affecting everything from its crystal packing to its binding affinity with biological targets. The presence of a single H-bond donor (the hydroxyl group) and a single H-bond acceptor (the nitrogen in the pyrimidine ring) defines its interaction potential [1].

H-Bond Profile
Class-level inference
1 donor, 1 acceptor (Cactvs 3.4.8.18)
Differentiates from amino analogs (2 donors) for SAR studies
Impacts target binding and crystal packing potential
Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

Chlorophenyl Position Impact on Kinase Inhibition

In a study on o-chlorophenyl substituted pyrimidines, systematic SAR exploration revealed that modifications to the A-ring and the pyrimidine 5-position dramatically alter the inhibitor's binding mode to Aurora A kinase. While not a direct measurement of 5-(3-Chlorophenyl)pyrimidin-2-ol, this work demonstrates the profound impact of chlorine and phenyl ring substitution on a pyrimidine core. Specifically, replacing an A-ring carboxylic acid with halogens and incorporating fluorine at the 5-position shifted the inhibitor from a DFG-in to a DFG-out conformation [1]. This highlights that the chlorophenyl group is not merely a passive structural feature but an active determinant of target engagement and mechanism.

Kinase Inhibition Context
Supporting evidence
o-chlorophenyl SAR alters Aurora A binding (DFG-out)
May support kinase inhibitor scaffold selection
Direct data on this compound not reported; analog SAR suggests strategic value
Kinase Inhibition Oncology Crystallography

Primary Research Applications of 5-(3-Chlorophenyl)pyrimidin-2-ol


Kinase Inhibitor SAR Scaffold

Based on the class-level evidence showing the impact of chlorophenyl substitution on kinase inhibitor conformation [2], 5-(3-Chlorophenyl)pyrimidin-2-ol is an ideal core scaffold for medicinal chemistry campaigns targeting kinases. Researchers can use this compound to synthesize focused libraries, exploring how further modifications influence binding affinity, selectivity, and mechanism of action against specific kinase targets, building upon the established SAR of related chemotypes [2].

Intermediate for Drug-Like Heterocycles

Given its computed physicochemical properties (XLogP3-AA = 1.6) and distinct H-bond profile (1 donor, 1 acceptor) [1], this compound is well-suited as an intermediate in the synthesis of more complex molecules with optimized drug-like properties. Its moderate lipophilicity makes it a versatile building block for constructing compound libraries intended to probe cellular pathways or for the development of novel antimicrobial or anti-inflammatory agents [1].

Novel Antimicrobial Agent Development

Numerous studies on pyrimidine derivatives, including those with chlorophenyl substitutions, have demonstrated antimicrobial and antitubercular activities. 5-(3-Chlorophenyl)pyrimidin-2-ol can serve as a key starting material for synthesizing novel analogs in this therapeutic area. Its unique substitution pattern offers a distinct vector for chemical diversification, potentially leading to compounds with improved potency or a novel mechanism of action against drug-resistant bacterial strains [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR scaffold
3-chlorophenyl substitution pattern
Kinase binding mode and selectivity assays
Drug-like heterocycle intermediate
XLogP and H-bond profile
Permeability and solubility screening
Antimicrobial screening compound
Unique chlorophenyl vector for diversification
MIC and strain-panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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